2'-O-Methyllicodione

描述

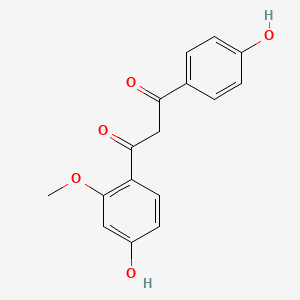

Structure

3D Structure

属性

分子式 |

C16H14O5 |

|---|---|

分子量 |

286.28 g/mol |

IUPAC 名称 |

1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione |

InChI |

InChI=1S/C16H14O5/c1-21-16-8-12(18)6-7-13(16)15(20)9-14(19)10-2-4-11(17)5-3-10/h2-8,17-18H,9H2,1H3 |

InChI 键 |

DMOSJPZKOKLUKK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)O |

规范 SMILES |

COC1=C(C=CC(=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)O |

产品来源 |

United States |

Natural Occurrence and Isolation

Primary Botanical Sources of 2'-O-Methyllicodione

The principal botanical origin of this compound is the root of Glycyrrhiza inflata Batalin, a species of licorice used in traditional medicine. researchgate.netnih.gov This compound is not a primary metabolite but is synthesized through a specific biosynthetic pathway within the plant.

Distribution within Glycyrrhiza Species, particularly Glycyrrhiza inflata

Glycyrrhiza inflata is a rich source of retrochalcones, a class of chalconoids that distinguish it from other licorice species like Glycyrrhiza glabra and Glycyrrhiza uralensis. ksu.edu.saresearchgate.nettaylorandfrancis.com this compound is formed in G. inflata from its precursor, licodione (B1675294). researchgate.net The enzymatic conversion is catalyzed by licodione 2'-O-methyltransferase (LMT), an enzyme that has been identified in this plant species. researchgate.netuky.edu

While this compound itself has been specifically identified as a product of enzymatic reactions in G. inflata, its precursor, licodione, and the necessary enzyme, LMT, have also been found in cell cultures of Glycyrrhiza echinata. nih.govdntb.gov.ua This suggests that G. echinata may also be a potential, though less documented, natural source of this compound. nih.govtandfonline.comnih.gov The broader distribution of this specific methylated chalcone (B49325) across the approximately 30 species of the Glycyrrhiza genus has not been extensively studied. nih.gov

Methodologies for Extraction from Plant Biomass

The extraction of this compound from its plant sources, primarily the roots of Glycyrrhiza inflata, follows general protocols for the extraction of flavonoids and specifically retrochalcones. The dried and powdered root material is the starting point for these procedures.

A common method involves solvent extraction, where the plant biomass is treated with organic solvents. ksu.edu.sa Ethanol, often in a high concentration such as 90%, has been effectively used for extracting chalcones from Glycyrrhiza species through refluxing. tandfonline.com Another approach is the use of chloroform, which is particularly effective for extracting the less polar retrochalcones. researchgate.net The extraction process can be enhanced by techniques such as sonication to improve solvent penetration and compound release. Following extraction, the solvent is typically removed under reduced pressure, for instance, with a rotary evaporator, to yield a crude extract. tandfonline.com

A summary of common extraction techniques for chalcones from Glycyrrhiza is provided in the table below.

| Extraction Technique | Solvent(s) | Key Parameters |

| Reflux Extraction | 90% Ethanol | Material to solvent ratio (e.g., 1:5 then 1:3), extraction time (e.g., 1 hour, repeated) |

| Chloroform Extraction | Chloroform | Yields an extract rich in retrochalcones |

| Sonication | Ethanol-water (95:5) | Utilizes ultrasonic waves to enhance extraction efficiency |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Structural Elucidation

Following the initial extraction, a multi-step purification process is necessary to isolate this compound from the complex mixture of phytochemicals in the crude extract. This involves various advanced chromatographic techniques.

For the separation of retrochalcones from Glycyrrhiza inflata extracts, column chromatography is a fundamental step. researchgate.net Common stationary phases include silica (B1680970) gel, reversed-phase C18 silica, and Sephadex LH-20. researchgate.net The choice of solvent system for elution is critical for effective separation. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for the final purification of specific compounds from complex mixtures. nih.govteledynelabs.comrjptonline.org This method offers high resolution and is widely used for the isolation of natural products. nih.gov While a specific preparative HPLC protocol for this compound is not detailed in the available literature, its successful use in isolating other chalcones from Glycyrrhiza suggests its applicability. nih.gov High-Performance Liquid Chromatography (HPLC) has been instrumental in identifying this compound as the product of the enzymatic reaction involving licodione and GiLMT1. researchgate.net

The structural elucidation of this compound relies on a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental formula of the compound. researchgate.net Tandem mass spectrometry (MS/MS) can provide information about the fragmentation patterns, which aids in identifying the core structure and the positions of substituents. libretexts.orgchemguide.co.ukwhitman.edulibretexts.orgmiamioh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR experiments are essential for determining the complete structure. uobasrah.edu.iqdiva-portal.org

¹H NMR provides information about the number and types of protons and their neighboring atoms.

¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the molecular structure. researchgate.net

The table below summarizes the techniques used for the isolation and structural elucidation of chalcones.

| Technique | Application | Details |

| Column Chromatography | Initial separation of crude extract | Stationary phases include silica gel, reversed-phase C18, and Sephadex LH-20 |

| Preparative HPLC | Final purification of the target compound | High-resolution separation to obtain pure compounds |

| Mass Spectrometry | Determination of molecular formula and structural fragments | HRESIMS for accurate mass; MS/MS for fragmentation patterns |

| NMR Spectroscopy | Complete structural determination | ¹H and ¹³C NMR for atom types; 2D NMR (COSY, HSQC, HMBC) for connectivity |

Biosynthetic Pathways and Enzymology of 2 O Methyllicodione

Precursor Compounds in the Biosynthetic Cascade

The journey to forming 2'-O-Methyllicodione begins with a crucial precursor molecule. This initial compound undergoes a specific chemical transformation to yield the final product.

Formation from Licodione (B1675294)

The direct precursor to this compound is a compound known as licodione. expasy.orgwikipedia.orgqmul.ac.uk The synthesis occurs through a methylation reaction, where a methyl group is added to the licodione structure. expasy.orgwikipedia.orgqmul.ac.uk This transformation is a critical step in the biosynthetic pathway.

Characterization of Licodione 2'-O-Methyltransferase (EC 2.1.1.65)

The conversion of licodione to this compound is not a spontaneous event; it is facilitated by a specific enzyme. This biological catalyst, known as licodione 2'-O-methyltransferase, is classified under the EC number 2.1.1.65. expasy.orgwikipedia.orgqmul.ac.uk

Enzymatic Catalysis and Reaction Mechanism

S-adenosyl-L-methionine + Licodione <=> S-adenosyl-L-homocysteine + this compound wikipedia.orgqmul.ac.ukgenome.jp

This reaction is a type of transferase reaction, specifically a methyltransferase. wikipedia.org

Substrate Specificity and Co-factor Requirements (e.g., S-adenosyl-L-methionine)

For the enzymatic reaction to proceed, a specific co-factor is essential. S-adenosyl-L-methionine (SAM) serves as the methyl donor in this process. expasy.orgwikipedia.orgqmul.ac.ukwikipedia.org The enzyme utilizes SAM to transfer a methyl group to its primary substrate, licodione. wikipedia.org While licodione is the preferred substrate, the enzyme has been observed to also act on other compounds, such as the 2''-hydroxy-derivative of licodione and isoliquiritigenin, although at a slower rate. expasy.orgqmul.ac.ukgenome.jp

| Substrate/Co-factor | Role in the Reaction |

| Licodione | The primary molecule that gets methylated. expasy.orgwikipedia.orgqmul.ac.uk |

| S-adenosyl-L-methionine (SAM) | The molecule that donates the methyl group. expasy.orgwikipedia.orgqmul.ac.uk |

| Isoliquiritigenin | A secondary, less preferred substrate for the enzyme. expasy.orgqmul.ac.ukgenome.jp |

| 2''-hydroxy-derivative | Another secondary substrate that is methylated more slowly. expasy.orgqmul.ac.ukgenome.jp |

Molecular and Genetic Aspects of the Enzyme (e.g., GiLMT1 gene)

In the medicinal plant Glycyrrhiza inflata, a specific gene has been identified that codes for an O-methyltransferase involved in the biosynthesis of licochalcone A. nih.govresearchgate.netnih.gov This gene, named GiLMT1, produces an enzyme that catalyzes a key step in this pathway. nih.govresearchgate.netnih.gov Studies have shown that the enzyme encoded by GiLMT1 is responsible for the conversion of licodione to this compound. researchgate.net Research involving the upregulation of the GiLMT1 gene has demonstrated its requirement for the accumulation of licochalcone A, highlighting the gene's critical role in this biosynthetic pathway. nih.govresearchgate.netnih.gov

Role as a Key Intermediate in Downstream Metabolite Synthesis

This compound is not always the final product in the metabolic cascade. It often serves as a crucial intermediate, a stepping stone for the synthesis of other complex molecules. wikipedia.org For instance, in Glycyrrhiza species, it is a known intermediate in the biosynthesis of the retrochalcone echinatin (B1671081). wikipedia.orgnih.gov Furthermore, it is an essential precursor in the pathway leading to the production of licochalcone A, a significant flavonoid found in Glycyrrhiza inflata. nih.govresearchgate.netnih.gov The formation of this compound is a pivotal point, directing the metabolic flow towards the creation of these other important secondary metabolites.

| Compound | Precursor/Product Relationship | Plant Species |

| Licodione | Precursor to this compound | Glycyrrhiza species wikipedia.orgnih.gov |

| This compound | Product of Licodione methylation | Glycyrrhiza species wikipedia.orgnih.gov |

| Echinatin | Downstream product from this compound | Glycyrrhiza echinata nih.gov |

| Licochalcone A | Downstream product from this compound | Glycyrrhiza inflata nih.govresearchgate.netnih.gov |

Biosynthesis of Echinatin

Echinatin is a retrochalcone, a class of chalcones distinguished by an unusual biosynthetic origin of their aromatic rings. psu.edursc.org In typical chalcones, the A-ring is derived from the acetate-malonate pathway and the B-ring from the phenylpropanoid pathway. In echinatin, however, this is reversed: the A-ring and the adjacent three-carbon bridge originate from cinnamate, while the B-ring is formed from acetate-malonate. psu.edursc.org

Research using isotopically labeled precursors in cell cultures of Glycyrrhiza echinata has elucidated the key steps in this unique biosynthetic route. psu.edursc.org A pivotal discovery was the identification of the dibenzoylmethane (B1670423), licodione, as an advanced precursor to echinatin. psu.edursc.org This finding confirmed that a transposition of the α,β-unsaturated carbonyl group of a chalcone (B49325) intermediate occurs during biosynthesis. rsc.org

The biosynthesis is postulated to proceed through the following key steps:

A chalcone precursor, isoliquiritigenin, is converted into the dibenzoylmethane intermediate, licodione. rsc.org

Licodione then undergoes a crucial methylation step. An O-methyltransferase, specifically licodione O-methyltransferase isolated from G. echinata cell cultures, catalyzes the methylation of licodione to form this compound. ethernet.edu.et

this compound serves as the direct key intermediate which is subsequently converted into the final retrochalcone, echinatin (4',4-Dihydroxy-2-methoxychalcone). ethernet.edu.etbiosynth.com

Feeding experiments have demonstrated that licodione is a more direct and advanced precursor for echinatin compared to isoliquiritigenin, solidifying its role in this novel biosynthetic pathway. psu.edu

Table 1: Key Intermediates and Enzymes in Echinatin Biosynthesis

| Intermediate/Enzyme | Classification | Role in Pathway |

| Isoliquiritigenin | Chalcone | Initial precursor converted to Licodione. rsc.org |

| Licodione | Dibenzoylmethane | Central intermediate; substrate for methylation. psu.edursc.org |

| Licodione O-methyltransferase | Enzyme | Catalyzes the formation of this compound from Licodione. ethernet.edu.et |

| This compound | Dibenzoylmethane | Key methylated intermediate; direct precursor to Echinatin. ethernet.edu.et |

| Echinatin | Retrochalcone | End-product of the pathway. psu.edursc.org |

Biosynthesis of Licochalcone A

Licochalcone A is a characteristic chalcone found in the roots and rhizomes of licorice species like Glycyrrhiza inflata. frontiersin.orgnih.gov Its biosynthesis originates from the general phenylpropanoid pathway, which is fundamental to the production of thousands of specialized metabolites in plants. frontiersin.orgnih.gov

The pathway is initiated with the amino acid phenylalanine, which is derived from primary metabolic routes such as the shikimate pathway. frontiersin.orgnih.gov The subsequent steps are catalyzed by a series of well-characterized enzymes:

Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid. frontiersin.orgresearchgate.net

Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce 4-coumaric acid. frontiersin.orgresearchgate.net

4-coumarate:CoA ligase (4CL) then activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. frontiersin.orgresearchgate.net

The defining step in chalcone biosynthesis is the condensation reaction catalyzed by Chalcone synthase (CHS) . This enzyme is the first rate-limiting enzyme specific to the flavonoid pathway. frontiersin.orgnih.gov It facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the characteristic C15 chalcone scaffold. frontiersin.org

While the complete enzymatic sequence leading specifically to licochalcone A has not been fully elucidated, key enzymes for later modifications have been identified. frontiersin.orgnih.gov For instance, an O-methyltransferase, designated GiLMT1 , has been shown to catalyze an intermediate step in the licochalcone A biosynthetic pathway in G. inflata. researchgate.net The precise substrate for GiLMT1 and its relationship to the formation of this compound in this specific pathway require further investigation, though methylation is a clear step in the diversification of chalcone structures.

Table 2: Core Enzymes in the Biosynthesis of Licochalcone A Precursors

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Deamination of Phenylalanine to Cinnamic acid. frontiersin.orgresearchgate.net |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of Cinnamic acid to 4-Coumaric acid. frontiersin.orgresearchgate.net |

| 4-coumarate:CoA ligase | 4CL | Activation of 4-Coumaric acid to 4-Coumaroyl-CoA. frontiersin.orgresearchgate.net |

| Chalcone synthase | CHS | Condensation of 4-Coumaroyl-CoA and Malonyl-CoA to form the chalcone backbone. frontiersin.orgnih.gov |

| O-methyltransferase | GiLMT1 | Catalyzes a methylation step required for Licochalcone A accumulation. researchgate.net |

Regulation of this compound Biosynthesis within Plant Metabolic Networks

The biosynthesis of this compound and related chalcones is tightly regulated within the broader context of plant metabolic networks. frontiersin.org This regulation occurs primarily at the transcriptional level, where the expression of biosynthetic genes is controlled by specific transcription factors. frontiersin.orgnih.gov

A key family of regulators in the flavonoid pathway is the R2R3-MYB transcription factors. nih.gov Research has shown that the heterologous overexpression of a specific R2R3-MYB transcription factor from Arabidopsis thaliana, AtMYB12 , in Glycyrrhiza inflata hairy roots significantly enhances the production of licochalcones, including both echinatin and licochalcone A. frontiersin.orgnih.gov This indicates that the entire pathway, including the formation of the intermediate this compound, is under the positive control of this type of transcription factor.

The regulatory mechanism of AtMYB12 involves binding to the promoter regions of key biosynthetic genes and activating their transcription. nih.gov It has been demonstrated that AtMYB12 directly activates the promoter of the chalcone synthase (GiCHS1) gene in G. inflata. frontiersin.org Since CHS is a critical rate-limiting enzyme, its upregulation leads to an increased flow of precursors into the chalcone biosynthetic pathway.

Furthermore, the influence of these master regulators extends beyond the specific pathway genes. Transcriptomic analysis revealed that the overexpression of AtMYB12 also reprograms primary metabolism. frontiersin.org It appears to enhance carbohydrate metabolism to increase the carbon flux towards the phenylpropanoid and flavonoid pathways, ensuring a sufficient supply of precursors like phenylalanine and malonyl-CoA. frontiersin.org This demonstrates a coordinated regulation strategy where both primary and secondary metabolic pathways are controlled to optimize the production of specialized metabolites in response to developmental or environmental signals. frontiersin.orgfrontiersin.org

Synthetic Biology and Metabolic Engineering for 2 O Methyllicodione Production

Strategies for Reconstitution of 2'-O-Methyllicodione Biosynthesis in Heterologous Hosts

The foundational step in microbial production of this compound is the functional reconstruction of its biosynthetic pathway in a suitable microbial chassis. nih.gov This process involves identifying and transferring the necessary genetic components from the native plant source into a host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are commonly chosen for their well-characterized genetics and rapid growth. nih.govyoutube.com

The biosynthesis of this compound culminates in a specific methylation step. The direct precursor, licodione (B1675294), is converted into the final product by the enzyme Licodione 2'-O-methyltransferase (LOMT). wikipedia.org This enzyme catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of licodione. wikipedia.org

Key Steps in Pathway Reconstitution:

Host Selection: The choice of a heterologous host is critical and depends on factors like the availability of genetic tools, inherent metabolic pathways for precursor supply, and tolerance to the product. researchgate.net While E. coli is a common choice for prokaryotic pathways, yeasts like Saccharomyces cerevisiae or Yarrowia lipolytica can be advantageous for expressing plant-derived enzymes, particularly those requiring post-translational modifications or localization within specific organelles. nih.govnih.gov

Gene Identification and Assembly: The gene encoding LOMT must be identified, isolated from the source organism (e.g., Glycyrrhiza echinata), and codon-optimized for expression in the chosen host. Additionally, the upstream pathway for producing the precursor, licodione, must also be established. This typically involves expressing a series of enzymes, including chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), which convert primary metabolites like L-tyrosine or L-phenylalanine into the chalcone backbone of licodione.

Expression and Functional Verification: The assembled biosynthetic genes are introduced into the host, often on plasmids or integrated into the genome. researchgate.net Successful reconstitution is verified by detecting the production of this compound, typically through analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

A simplified representation of the final biosynthetic step to be engineered into a heterologous host is shown below:

| Precursor | Enzyme | Co-factor | Product |

| Licodione | Licodione 2'-O-methyltransferase (LOMT) | S-adenosyl-L-methionine (SAM) | This compound |

| S-adenosyl-L-methionine (SAM) | Licodione 2'-O-methyltransferase (LOMT) | - | S-adenosyl-L-homocysteine (SAH) |

This table outlines the key components involved in the final enzymatic conversion to this compound.

Genetic Manipulation and Pathway Engineering for Enhanced Yields

Once the biosynthetic pathway for this compound is successfully reconstituted, the initial production titers are often low. Metabolic engineering strategies are then employed to optimize the host's cellular machinery for higher yields. nih.gov These strategies focus on increasing the flux towards the target molecule by enhancing precursor supply, optimizing enzyme expression, and eliminating competing metabolic pathways.

Key Engineering Strategies for Yield Enhancement:

Increasing Precursor Availability:

Licodione: The production of the chalcone precursor, licodione, can be boosted by overexpressing upstream enzymes and engineering the host's central carbon metabolism to channel more resources, such as malonyl-CoA, towards flavonoid biosynthesis. researchgate.net

S-adenosyl-L-methionine (SAM): The methylation step is critically dependent on the intracellular concentration of the co-factor SAM. nih.gov Engineering the methionine biosynthesis pathway can significantly increase SAM availability. For instance, in E. coli, deleting the negative transcriptional regulator metJ and overexpressing key enzymes like homoserine O-succinyltransferase (metA) can lead to the overproduction of L-methionine, a direct precursor to SAM. nih.gov

Optimizing Enzyme Expression:

Promoter Engineering: The expression levels of the biosynthetic genes, particularly LOMT, can be fine-tuned using promoter libraries of varying strengths to balance the metabolic pathway and avoid the accumulation of toxic intermediates. researchgate.net

Gene Copy Number: Increasing the copy number of rate-limiting enzyme genes, either through multi-copy plasmids or genomic integration, can enhance production. nih.govnih.gov

Eliminating Competing Pathways:

Gene Knockouts: To prevent the diversion of precursors to non-essential pathways, specific genes can be deleted. For example, blocking pathways that consume L-methionine or malonyl-CoA for other cellular processes can redirect these precursors towards this compound synthesis. nih.gov

The following table summarizes common genetic targets for enhancing the production of methylated flavonoids in E. coli:

| Engineering Goal | Target Gene(s) | Genetic Modification | Expected Outcome |

| Increase SAM Pool | metJ | Deletion | Deregulation of methionine biosynthesis, leading to increased L-methionine and SAM. nih.gov |

| Increase SAM Pool | metA | Overexpression | Enhanced conversion of homoserine to O-succinyl-homoserine, a key step in methionine synthesis. nih.gov |

| Increase Malonyl-CoA Pool | acc genes | Overexpression | Increased synthesis of malonyl-CoA, a crucial building block for the chalcone backbone. |

| Block Competing Pathways | lysA | Deletion | Prevents the diversion of aspartate semi-aldehyde away from the methionine pathway. nih.gov |

This interactive table showcases examples of genetic modifications in E. coli aimed at boosting the supply of key precursors for this compound production.

Biocatalytic Applications of Licodione 2'-O-Methyltransferase

Beyond its role within an engineered microbial cell, Licodione 2'-O-methyltransferase (LOMT) can be utilized as a biocatalyst in in vitro applications. manchester.ac.uk This approach involves using the isolated and purified enzyme to perform specific chemical transformations, offering significant advantages over traditional chemical synthesis, such as high specificity and milder reaction conditions, which avoids the use of toxic reagents. manchester.ac.uk

The systematic name for this enzyme is S-adenosyl-L-methionine:licodione 2'-O-methyltransferase. wikipedia.org In a biocatalytic setup, LOMT would be used to specifically methylate the 2'-hydroxyl group of licodione. This process is highly regioselective, meaning the methyl group is added to a precise location on the substrate molecule, a feat that is often difficult to achieve with conventional chemical methods.

Potential Biocatalytic Applications:

Chemoenzymatic Synthesis: LOMT can be integrated into a multi-step synthesis process where the precursor, licodione, is produced chemically or through fermentation, and the final methylation step is performed enzymatically.

Bioconversion: Whole cells of a non-growing, engineered microorganism overexpressing LOMT can be used as a biocatalyst to convert externally supplied licodione into this compound.

Substrate Promiscuity and Novel Compound Generation: Many methyltransferases exhibit a degree of substrate promiscuity, meaning they can accept substrates similar to their native one. manchester.ac.uknih.gov Investigating the ability of LOMT to methylate other chalcones or flavonoids could lead to the creation of novel methylated compounds with potentially new or enhanced biological activities.

The enzymatic reaction catalyzed by LOMT is a prime example of the utility of S-adenosyl-methionine-dependent methyltransferases, a versatile class of enzymes with broad applications in biotechnology for diversifying natural products. nih.gov

Analytical Methodologies for Detection and Quantification of 2 O Methyllicodione

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of flavonoids and chalcones due to its high sensitivity, selectivity, and applicability to a wide range of polar, non-volatile compounds. wikipedia.orgmeasurlabs.com The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry provides robust separation and structural identification capabilities. wikipedia.orgrsc.org

For the analysis of 2'-O-Methyllicodione and related compounds in plant extracts, such as those from Glycyrrhiza (licorice) species, reversed-phase liquid chromatography is commonly employed. shimadzu.com This separates compounds based on their hydrophobicity. The separated components are then introduced into the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. eag.comnih.gov This specificity is critical for quantifying low-concentration analytes in complex biological matrices like plasma or crude plant extracts. eag.comresearchgate.net

Advanced protocols may utilize comprehensive two-dimensional liquid chromatography (LCxLC-MS), which significantly increases peak capacity and resolution. shimadzu.com This is especially useful for untargeted metabolic profiling of licorice extracts, where it has enabled the tentative identification of around 120 different compounds, including various chalcones. shimadzu.com

Table 1: Example LC-MS/MS Parameters for Chalcone (B49325) Analysis This table is a representative example based on typical methodologies for flavonoid analysis. Specific parameters would be optimized for this compound.

| Parameter | Typical Setting | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., Agilent ZORBAX SB-C18) | researchgate.net |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) or methanol | researchgate.netfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | researchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | wikipedia.orgfrontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Incorporating Derivatization Techniques

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique known for its high resolution and sensitivity. shimadzu.com However, its application to flavonoids and chalcones like this compound is limited by their inherent low volatility and poor thermal stability. nih.govtandfonline.com To overcome this, a chemical derivatization step is necessary to convert the polar functional groups (like hydroxyl groups) into more volatile and thermally stable forms. researchgate.netjfda-online.comsigmaaldrich.com

The most common derivatization method is silylation, which replaces active hydrogens with a silyl (B83357) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. nih.govsigmaaldrich.comacs.org The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are amenable to GC analysis. acs.orgsigmaaldrich.cn For instance, a method involving extraction with ethyl acetate (B1210297) followed by derivatization with BSTFA and trimethylchlorosilane (TMCS) has been successfully used to quantify flavonoids and phenolic acids in human plasma. acs.orgnih.gov

While effective, derivatization adds complexity and time to the sample preparation process. researchgate.netjfda-online.com The reaction conditions, such as temperature and time, must be carefully optimized to ensure complete derivatization, as incomplete reactions can affect quantitative accuracy. acs.orgmdpi.com To improve efficiency and safety, automated derivatization systems are being developed for high-throughput metabolome analysis. shimadzu.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Flavonoids

| Reagent Abbreviation | Full Chemical Name | Derivative Formed | Reference |

|---|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | acs.org |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | researchgate.net |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | tert-butyldimethylsilyl (TBDMS) | nih.govsigmaaldrich.com |

| TMCS | Trimethylchlorosilane (often used as a catalyst with BSTFA) | Trimethylsilyl (TMS) | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides absolute quantification of substances in a sample. resolvemass.cabwise.kr Unlike chromatographic techniques, qNMR can determine the concentration of an analyte without the need for an identical reference standard of that specific compound. resolvemass.ca The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.caula.ve

For the quantification of this compound, ¹H NMR is typically used. A known amount of an internal standard (IS) is added to the sample. ox.ac.uk By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the IS, the precise concentration of the analyte can be calculated. figshare.comtandfonline.com This method has been successfully applied to the quantification of major flavonoids, such as licochalcone A and echinatin (B1671081), in licorice extracts. figshare.comtandfonline.com The combination of HPLC profiling for identification and qNMR for quantification serves as a robust strategy for the quality control of herbal extracts. figshare.comtandfonline.comresearchgate.net The accuracy of qNMR makes it a valuable tool for certifying reference materials. bwise.kr

Table 3: Key Steps and Considerations for qNMR Analysis

| Aspect | Description | Reference |

|---|---|---|

| Internal Standard (IS) Selection | Must be stable, high purity, non-volatile, and have signals that do not overlap with the analyte. Maleic acid is an example. | resolvemass.caox.ac.uk |

| Signal Selection | An unambiguous, sharp, and well-resolved signal from the analyte (e.g., a unique proton on the chalcone skeleton) should be chosen for integration. | ox.ac.uk |

| Experimental Parameters | A sufficient relaxation delay (at least 5 times the longest T1 relaxation time) and an appropriate pulse angle (e.g., 90°) must be used to ensure accurate integration. | ula.ve |

| Data Processing | Accurate integration of the selected analyte and IS signals is performed using specialized NMR software. | ula.ve |

Integration of Metabolomics for Comprehensive Profiling of Plant Extracts

Metabolomics provides a comprehensive and untargeted overview of the small-molecule metabolites present in a biological system, such as a plant extract. wikipedia.orgnih.gov For analyzing complex mixtures from Glycyrrhiza species, which contain this compound, integrating multiple analytical platforms is common. nih.gov This typically involves combining the strengths of both LC-MS and GC-MS. frontiersin.orgnih.govmdpi.com

This integrated approach allows for the detection of a vast array of compounds with diverse chemical properties. nih.gov UPLC-MS/MS is used to profile polar and non-volatile compounds like flavonoids and their glycosides, while GC-MS, following derivatization, targets volatile and semi-volatile compounds. nih.govnih.gov Studies employing this dual-platform strategy on Glycyrrhiza roots have successfully identified over 2,700 metabolites, including 527 different flavonoids. nih.govmdpi.com

Such comprehensive profiling is invaluable for several reasons. It allows for the chemical differentiation between various Glycyrrhiza species (G. uralensis, G. glabra, G. inflata), the comparison of metabolite content in different plant organs (roots vs. aerial parts), and the discovery of novel or unexpected compounds. frontiersin.orgresearchgate.net The extensive data generated from metabolomics studies, when combined with transcriptomics and bioactivity screening, can reveal the biosynthetic pathways of specific compounds and identify key bioactive constituents within the plant. nih.govnih.gov

Biological Significance and Mechanistic Studies in Plant Systems

Contribution to Plant Specialized Metabolite Accumulation and Diversity

Specialized metabolites are a vast array of organic compounds produced by plants that mediate their interactions with the environment, often playing crucial roles in defense, attraction, and adaptation inrae.frosf.ioresearchgate.net. The biosynthesis of these compounds is complex, involving intricate pathways that contribute to the remarkable chemical diversity observed in the plant kingdom frontiersin.orgresearchgate.net.

Involvement in Plant Biotic and Abiotic Stress Responses

Plants are constantly exposed to a multitude of environmental challenges, including biotic (pathogens, pests) and abiotic (drought, salinity, extreme temperatures) stresses researchgate.netfrontiersin.orgnih.govplos.orgmdpi.commedcraveonline.commdpi.comfrontiersin.orgumri.ac.id. Specialized metabolites are integral to plant defense mechanisms against these stressors researchgate.netresearchgate.netteresas.ac.innih.govlibretexts.org.

While specific findings directly linking 2'-O-Methyllicodione to plant stress responses are not explicitly detailed in the search results, the general understanding of specialized metabolites suggests a potential role. Specialized metabolites often act as deterrents, toxins, or precursors for other defensive compounds, thereby protecting plants from pathogens and herbivores researchgate.netresearchgate.netteresas.ac.innih.gov. Furthermore, epigenetic modifications, such as histone methylation, are known to play a significant role in regulating gene expression during plant responses to both abiotic and biotic stresses frontiersin.orgnih.govnih.govnih.gov. Given that this compound is a methylated compound, its biosynthesis or function could be intertwined with these epigenetic regulatory mechanisms that fine-tune stress-responsive genes, allowing plants to adapt to adverse environments nih.gov. The broad overlap observed between genes responding to mechanical wounding and those involved in abiotic and biotic stress responses suggests that compounds like this compound, if involved in such signaling, could contribute to a general stress response pathway plos.org.

Interplay with Other Plant Metabolic Pathways

Plant metabolism is a highly interconnected network where primary and secondary metabolic pathways frequently interact osf.ioresearchgate.netuobabylon.edu.iqnih.govmdpi.commdpi.com. Specialized metabolites are not always produced in isolated pathways; rather, their biosynthesis often relies on precursors derived from primary metabolism, and they can, in turn, influence other metabolic routes osf.ioresearchgate.netuobabylon.edu.iqnih.govnih.gov.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Steps

A complete understanding of the metabolic pathway leading to 2'-O-Methyllicodione is crucial for its efficient production and manipulation. While Licodione (B1675294) synthase and Licodione 2'-O-methyltransferase are known to be central to its formation, the upstream pathway leading to the precursor liquiritigenin, and any potential alternative or branch pathways, may harbor uncharacterized enzymes. Future research should focus on a comprehensive "omics" approach, integrating genomics, transcriptomics, and metabolomics of organisms known to produce this compound, such as certain species of the Glycyrrhiza (licorice) genus. This will aid in the identification and functional characterization of all enzymes involved in the pathway, providing a complete blueprint for metabolic engineering efforts.

The biosynthetic pathway of this compound is initiated from the general phenylpropanoid pathway, which produces a wide array of secondary metabolites in plants. Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which collectively convert phenylalanine to p-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone (2S)-naringenin. The pathway to liquiritigenin, the direct precursor for licodione synthesis, involves the action of chalcone reductase (CHR) alongside chalcone synthase. While these general steps are established for isoflavonoid biosynthesis, the specific isoforms and regulatory nuances of these enzymes in this compound producing organisms warrant further investigation.

Advanced Enzymatic Engineering for Improved Catalytic Efficiency or Specificity

With the identification of Licodione synthase, a cytochrome P450 monooxygenase, and Licodione 2'-O-methyltransferase, an S-adenosyl-L-methionine (SAM)-dependent enzyme, the stage is set for the application of advanced enzymatic engineering techniques. These powerful tools can be employed to enhance the catalytic efficiency, stability, and substrate specificity of these enzymes.

Licodione Synthase (Cytochrome P450): Protein engineering strategies such as directed evolution and site-directed mutagenesis can be applied to improve the performance of Licodione synthase. portlandpress.com For instance, mutations in the substrate-binding pocket could be introduced to alter substrate specificity, potentially enabling the enzyme to accept a wider range of chalcone precursors. nih.gov Enhancing the coupling efficiency with its redox partners is another avenue to boost its catalytic turnover. nih.gov

Licodione 2'-O-methyltransferase (OMT): The activity of OMTs can also be enhanced through protein engineering. Directed evolution has been successfully used to improve the catalytic efficiency and alter the substrate specificity of various plant OMTs. mdpi.comnih.gov By creating mutant libraries and employing high-throughput screening methods, variants of Licodione 2'-O-methyltransferase with improved kinetics or the ability to methylate novel licodione analogues could be identified. plos.orgnih.gov

| Enzyme Target | Engineering Strategy | Potential Outcome |

| Licodione synthase | Directed Evolution | Increased catalytic efficiency, altered substrate specificity |

| Licodione synthase | Site-Directed Mutagenesis | Improved stability, enhanced coupling with redox partners |

| Licodione 2'-O-methyltransferase | Directed Evolution | Higher catalytic turnover, novel substrate acceptance |

| Licodione 2'-O-methyltransferase | Site-Directed Mutagenesis | Altered regiospecificity of methylation |

Exploration of Novel Analogues through Chemo-Enzymatic Synthesis

The combination of chemical synthesis and enzymatic catalysis, known as chemo-enzymatic synthesis, offers a versatile platform for the creation of novel analogues of this compound. This approach can overcome the limitations of purely chemical or biological methods.

Chemical synthesis can be employed to generate a diverse array of substituted chalcone and dihydrochalcone precursors that may not be readily available in nature. nih.govnih.govnih.gov These synthetic precursors can then be subjected to the enzymatic activity of engineered Licodione synthase and Licodione 2'-O-methyltransferase variants. This strategy could lead to the production of a library of novel this compound analogues with potentially enhanced or new biological activities. For example, by using substituted benzaldehydes and acetophenones in the initial chemical synthesis, a range of chalcones with different substitution patterns on their aromatic rings can be produced. researchgate.netnih.govmdpi.com These can then be tested as substrates for wild-type or engineered biosynthetic enzymes.

常见问题

Basic Research Questions

Q. How can I formulate a focused research question on 2'-O-Methyllicodione’s biological activity?

- Methodological Answer : Use frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific cell lines or model organisms (e.g., murine macrophages).

- Intervention: Dose-dependent exposure to this compound.

- Comparison: Untreated controls or analogs (e.g., licodione derivatives).

- Outcome: Anti-inflammatory activity measured via cytokine assays.

- Refine feasibility by consulting existing literature on similar compounds .

Q. What are the best practices for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow validated protocols for licodione derivatives, emphasizing:

- Stepwise isolation : Use column chromatography with silica gel and ethyl acetate/hexane gradients for purification .

- Characterization : Include melting point analysis, NMR (¹H/¹³C), and HPLC purity checks (>95%).

- Validation : Cross-reference spectral data with prior studies (e.g., JNK inhibition assays) .

Q. How do I conduct a systematic literature review on its pharmacological properties?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed studies.

- Search Terms : Combine “this compound” with keywords like “kinase inhibition,” “apoptosis,” or “metabolite profiling.”

- Quality Assessment : Exclude non-primary sources; verify mechanistic claims via independent replication data .

Advanced Research Questions

Q. How to design experiments to resolve conflicting data on its mechanism of action?

- Methodological Answer :

- Controlled Variables : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) and compound solubility (DMSO concentration ≤0.1%) .

- Multi-Technique Validation : Combine Western blotting (e.g., p38 MAPK phosphorylation) with transcriptomics (RNA-seq) to cross-validate pathways .

- Statistical Rigor : Use ANOVA with post-hoc tests to assess significance across replicates (n ≥ 3) .

Q. What advanced spectroscopic techniques are optimal for characterizing its structural stability under varying pH?

- Methodological Answer :

- NMR Titration : Monitor proton shifts in acidic/basic buffers to identify pH-sensitive functional groups .

- X-ray Crystallography : Resolve 3D conformation changes in single crystals at pH 5.0–9.0 .

- Mass Spectrometry (HRMS) : Detect degradation products (e.g., demethylation) under accelerated stability conditions .

Q. How to address reproducibility challenges in this compound’s bioactivity assays?

- Methodological Answer :

- Protocol Standardization : Adopt SOPs for cell viability assays (e.g., MTT) with internal controls (e.g., staurosporine) .

- Inter-Lab Collaboration : Share aliquots of the compound with independent labs to validate IC₅₀ values .

- Data Transparency : Publish raw datasets (e.g., absorbance readings) in supplementary materials .

Q. What strategies integrate computational modeling with experimental data for target prediction?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for JNK3) .

- MD Simulations : Simulate binding stability (50 ns trajectories) in explicit solvent models (TIP3P water).

- Validation : Compare in silico binding affinities with SPR (surface plasmon resonance) data .

Q. What ethical considerations apply when handling and reporting toxicity data?

- Methodological Answer :

- Safety Protocols : Follow GHS guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and MSDS documentation .

- Ethical Reporting : Disclose conflicts of interest and negative results (e.g., lack of efficacy in xenograft models) .

- Data Privacy : Anonymize human-derived data (e.g., metabolomics from patient sera) per HIPAA standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。